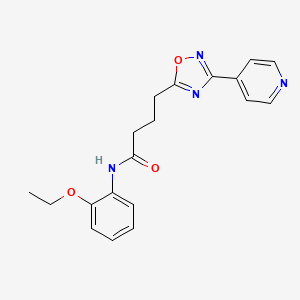
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB, is a small molecule compound that has been widely studied for its potential therapeutic applications. EPOB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
作用机制
The exact mechanism of action of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in a range of cellular processes, including the regulation of gene expression and the control of cell growth and differentiation. Inhibition of GSK-3β has been found to have a range of beneficial effects in various scientific research applications.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. This compound has also been found to enhance neuronal survival and function, making it a promising candidate for use in treating neurodegenerative diseases. Additionally, this compound has been found to exhibit anticancer properties, making it a potential candidate for use in cancer treatment.
实验室实验的优点和局限性
One of the main advantages of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is its ability to inhibit the activity of GSK-3β, which has been found to play a role in a range of cellular processes. Additionally, this compound has been found to exhibit a range of beneficial effects in various scientific research applications, including anti-inflammatory, neuroprotective, and anticancer properties. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential applications in certain scientific research fields.
未来方向
There are several potential future directions for research on N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of focus could be on further elucidating its mechanism of action, which may lead to the development of more targeted and effective therapeutic applications. Additionally, further research could be conducted on the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be conducted on the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.
合成方法
The synthesis of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of ethyl 2-bromoacetate with 2-ethoxyphenol to form ethyl 2-(2-ethoxyphenyl)acetate. This compound is then reacted with hydrazine hydrate and pyridine-4-carboxaldehyde to form the intermediate compound, 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid hydrazide. Finally, this compound is reacted with acetic anhydride to form this compound.
科学研究应用
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, neuroprotective, and anticancer properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-16-7-4-3-6-15(16)21-17(24)8-5-9-18-22-19(23-26-18)14-10-12-20-13-11-14/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPNCRGNXYBYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



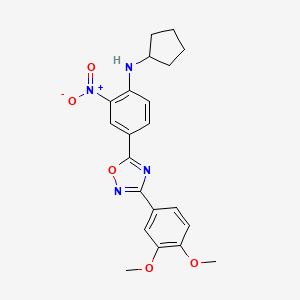



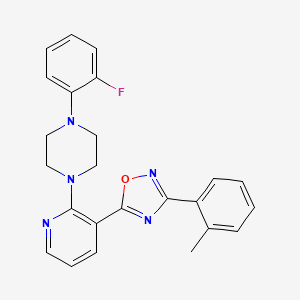
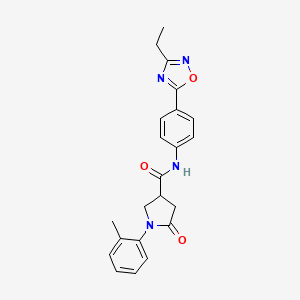
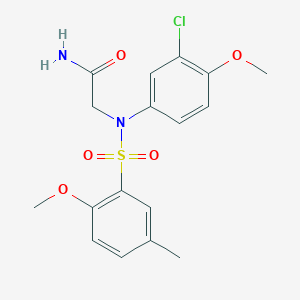
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7703133.png)
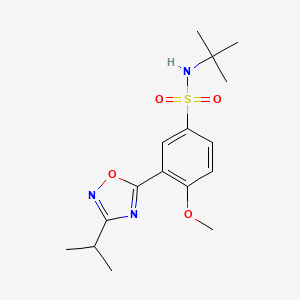


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)